3-hydroxy-2-methyl-4H-chromen-4-one
Overview
Description
3-Hydroxy-2-methyl-4H-chromen-4-one is a compound belonging to the class of flavonoids, specifically a hydroxy-substituted flavone. Flavonoids are secondary metabolites of plants and are known for their diverse biological activities, including antioxidant, anticancer, and antimicrobial properties . The structure of this compound consists of a benzopyran ring system with a hydroxy group at the 3-position and a methyl group at the 2-position.
Mechanism of Action
Target of Action
The primary target of 3-hydroxy-2-methyl-4H-chromen-4-one (3-HC) is Aluminium ions (Al³⁺) . This compound has been synthesized for the selective analysis of Al³⁺, acting as a fluorescent probe .
Mode of Action
Upon the addition of Al³⁺, 3-HC displays a redshift with a change in the wavelength of emission maximum from 436 to 465 nm, along with an enhancement in fluorescence intensity . This forms the basis for its sensitive detection. The compound exhibits the phenomenon of excited-state intramolecular proton transfer (ESIPT) .
Biochemical Pathways
The introduction of the 3-hydroxy group in 3-HC allows the formation of intermolecular O—H O C hydrogen bonds, used to build centrosymmetric R2 2(10) ring motifs in the crystal . The compound is part of the flavones subgroup, secondary metabolites of plants .
Result of Action
The interaction of 3-HC with Al³⁺ results in a change in the compound’s fluorescence properties, which can be used for the detection of Al³⁺ . This is particularly relevant given the known toxic effects of Al³⁺ accumulation in the body, including renal failure, dementia, encephalopathy, Parkinson’s disease, etc .
Action Environment
The action of 3-HC is influenced by the presence of Al³⁺ in the environment . The compound has been applied for the determination of Al³⁺ in real water samples (tap water, bottled water, and tube well water), showing good recovery values .
Biochemical Analysis
Biochemical Properties
3-Hydroxy-2-methyl-4H-chromen-4-one has been synthesized for the selective analysis of Al3+ . On the addition of Al3+, this compound displayed a redshift with a change in wavelength of emission maximum from 436 to 465 nm along with enhancement in fluorescence intensity .
Cellular Effects
This compound has been shown to have potential use as an anticancer agent . Detailed studies on its effects on various types of cells and cellular processes are limited due to its poor solubility .
Molecular Mechanism
It has been suggested that it may interact with biomolecules such as enzymes and proteins, leading to changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-methyl-4H-chromen-4-one can be achieved through various methods. One common approach involves the aldol condensation of 2-hydroxyacetophenone with an appropriate aldehyde, followed by cyclization to form the chromenone structure . Another method involves the Pechmann condensation, where resorcinol reacts with ethyl acetoacetate in the presence of a catalyst such as sulfuric acid . The reaction conditions typically involve heating the reactants under reflux to facilitate the formation of the chromenone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions . The reaction conditions vary depending on the desired transformation, with some reactions requiring acidic or basic conditions and specific temperatures.
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, dihydrochromenones from reduction, and substituted chromenones from electrophilic substitution .
Scientific Research Applications
3-Hydroxy-2-methyl-4H-chromen-4-one has a wide range of scientific research applications:
Comparison with Similar Compounds
3-Hydroxy-2-methyl-4H-chromen-4-one can be compared with other similar compounds, such as:
3-Hydroxyflavone: Similar structure but lacks the methyl group at the 2-position.
2-Methyl-4H-chromen-4-one: Lacks the hydroxy group at the 3-position.
4H-Chromen-4-one: The parent compound without any substituents.
These comparisons highlight the uniqueness of this compound in terms of its structure and biological activities.
Properties
IUPAC Name |
3-hydroxy-2-methylchromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-9(11)10(12)7-4-2-3-5-8(7)13-6/h2-5,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIOXEUODKJBEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2O1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438850 | |
Record name | 3-hydroxy-2-methyl-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10438850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22105-10-8 | |
Record name | 3-hydroxy-2-methyl-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10438850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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